5'-(4-Hydroxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde
Overview
Description
5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds containing two thiophene rings This particular compound is characterized by the presence of a hydroxyphenyl group and an aldehyde group attached to the bithiophene core
Scientific Research Applications
5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules with anti-inflammatory, antimicrobial, or anticancer properties.
Biological Research: It can be used as a fluorescent probe for studying biological systems, due to its ability to undergo solvation-induced fluorescence enhancement.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with estrogen receptors and nuclear receptor coactivators . These targets play crucial roles in various cellular processes, including cell growth and differentiation.
Mode of Action
The exact mode of action of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde It’s known that the compound can form oximes and hydrazones . The oxygen atom in the compound can act as a nucleophile, competing with nitrogen. This reaction with oxygen leads to the reversible formation of a hemiketal, while reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Result of Action
The molecular and cellular effects of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde Similar compounds have been shown to modulate the emission behavior of fluorophores upon excitation . This suggests that the compound could potentially influence cellular processes related to fluorescence.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde . For instance, solvation effects on the local micro-environment around a fluorophore can modulate the emission behavior of the compound . In alcoholic solvents, high solvent viscosity enhances fluorescence due to the restriction of torsion of the compound . Conversely, in aprotic solvents, high solvent polarity leads to a remarkable redshift of the emission spectra, suggesting strong solvation .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of fluorescence and solvation effects. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit enhanced fluorescence in different solvent environments, which is attributed to solvation-induced micro-viscosity enhancement . The interactions of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde with enzymes and proteins can modulate its fluorescence properties, making it a useful tool for studying the local micro-environment around fluorophores.
Cellular Effects
The effects of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with amyloid fibrils has been studied, showing that it can serve as a marker for amyloid fibrils due to its fluorescence properties . This interaction can provide insights into the aggregation and formation of amyloid fibrils, which are associated with various neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The compound’s fluorescence enhancement is due to the restriction of torsion in its structure, which is influenced by the local micro-environment . This restriction prevents the formation of a non-fluorescent twist intramolecular charge transfer state, thereby enhancing fluorescence. Additionally, the compound’s interaction with polar solvents leads to a redshift in emission spectra, indicating strong solvation effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde change over time due to its stability and degradation. The compound’s fluorescence properties can be influenced by the solvent environment and the duration of exposure to light and other conditions . Long-term studies have shown that the compound remains stable under certain conditions, but its fluorescence intensity may decrease over time due to photobleaching or other degradation processes.
Dosage Effects in Animal Models
The effects of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde vary with different dosages in animal models. Studies have indicated that at lower dosages, the compound exhibits minimal toxicity and can be used effectively as a fluorescent marker . At higher dosages, there may be threshold effects, including potential toxic or adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can affect its fluorescence properties and its role in biochemical reactions . Understanding these metabolic pathways is essential for optimizing its use in research and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution pattern can affect its fluorescence properties and its effectiveness as a biochemical marker.
Subcellular Localization
The subcellular localization of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, making it a valuable tool for studying subcellular processes . The compound’s fluorescence properties can be utilized to visualize its distribution within cells and to investigate its role in various cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the coupling of two thiophene units using a palladium catalyst and a boron reagent.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenol derivative is reacted with the bithiophene core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products
Oxidation: 5’-(4-Carboxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde
Reduction: 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Comparison with Similar Compounds
Similar Compounds
5,5’-Bis(4-hydroxyphenyl)-2,2’-bithiophene: Similar structure but lacks the aldehyde group.
5,5’-Bis(4-ethylphenyl)-2,2’-bithiophene: Similar structure but has an ethyl group instead of a hydroxy group.
Uniqueness
5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde is unique due to the presence of both a hydroxyphenyl group and an aldehyde group, which allows it to participate in a wider range of chemical reactions and makes it a versatile building block for various applications in materials science, medicinal chemistry, and biological research.
Properties
IUPAC Name |
5-[5-(4-hydroxyphenyl)thiophen-2-yl]thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S2/c16-9-12-5-6-14(18-12)15-8-7-13(19-15)10-1-3-11(17)4-2-10/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLRCJCWFMDJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(S3)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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